3-Fluoro-4-(4-fluorophenoxy)benzoic acid
Description
Nomenclature and Structural Classification
3-Fluoro-4-(4-fluorophenoxy)benzoic acid maintains systematic nomenclature that precisely reflects its complex molecular architecture. The International Union of Pure and Applied Chemistry designation clearly indicates the presence of two distinct fluorine substituents and the phenoxy ether linkage connecting the aromatic systems. The compound's structural framework consists of a primary benzoic acid moiety bearing a fluorine atom at the 3-position and a 4-fluorophenoxy group attached at the 4-position, creating a bifluorinated aromatic ether derivative.
Detailed molecular characterization reveals the compound's Chemical Abstracts Service number as 918629-69-3, with the molecular formula C13H8F2O3 and an exact molecular mass of 250.04415044 grams per mole. The simplified molecular-input line-entry system representation, Fc1ccc(cc1)Oc1ccc(cc1F)C(=O)O, provides a concise structural description emphasizing the connectivity pattern between the fluorinated aromatic rings. The International Chemical Identifier key BFAGXXDSKINKJC-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and structural verification.
The compound exhibits specific stereochemical properties with a calculated logarithmic partition coefficient of 3.2, indicating moderate lipophilicity characteristics. Molecular geometry analysis reveals the presence of 18 heavy atoms, one hydrogen bond donor group, and five hydrogen bond acceptor sites, contributing to its distinctive chemical behavior. The topological polar surface area measures 46.5 square angstroms, reflecting the compound's interaction potential with polar solvents and biological systems.
Historical Context in Fluorinated Benzoic Acid Research
The development of fluorinated benzoic acid derivatives emerged from the broader evolution of organofluorine chemistry during the mid-twentieth century. Fluorinated benzoic acids gained prominence as specialized analytical tools, particularly in petroleum industry applications where their chemical stability and unique spectroscopic properties provided advantages over conventional tracers. Research investigations have demonstrated that fluorinated benzoic acids function effectively as artificial, stable, non-radioactive tracers for investigating flow dynamics in geothermal, hydrothermal, and oil well applications.
Historical development of analytical methodologies for fluorinated benzoic acids has progressed significantly, with recent liquid chromatography-mass spectrometry techniques achieving detection limits in the parts-per-trillion to parts-per-billion range. These analytical advances have expanded the practical applications of fluorinated benzoic acid derivatives beyond simple tracer studies into sophisticated reservoir characterization protocols. The petroleum industry has particularly benefited from these developments, as fluorinated benzoic acids partition preferentially within aqueous phases and can be monitored quantitatively between injector and producer wells.
The synthetic chemistry of fluorinated benzoic acid derivatives has evolved through systematic investigation of structure-activity relationships. Early research focused on simple monofluorinated systems, but contemporary studies have explored complex polyfluorinated structures with enhanced stability and detection characteristics. The introduction of phenoxy linkages, as exemplified by this compound, represents a significant advancement in molecular design, providing increased structural diversity while maintaining analytical tractability.
Position in Fluoroaromatic Carboxylic Acid Family
This compound occupies a distinctive position within the broader fluoroaromatic carboxylic acid family through its unique combination of multiple fluorine substitutions and ether linkage functionality. The compound represents an advanced example of aromatic carboxylic acid derivatives, where the benzoic acid core structure has been systematically modified to incorporate both electronic and steric effects. As an aromatic carboxylic acid, the compound maintains the fundamental characteristics of the benzoic acid family while exhibiting enhanced properties derived from fluorine substitution.
The fluoroaromatic carboxylic acid family encompasses a diverse range of compounds, from simple perfluoroalkyl carboxylic acids with formula CnF(2n+1)CO2H to complex polyfluorinated aromatic systems. Within this classification, this compound represents an intermediate complexity level, incorporating selective fluorine substitution rather than complete fluorination. This selective approach provides a balance between enhanced chemical properties and synthetic accessibility, distinguishing it from highly fluorinated analogues that may exhibit extreme hydrophobic character.
Comparative analysis with related fluorinated benzoic acid derivatives reveals the strategic importance of the phenoxy linkage in modulating molecular properties. Unlike simple fluorobenzoic acids such as 4-fluorobenzoic acid or 3-fluorobenzoic acid, the presence of the 4-fluorophenoxy substituent significantly increases molecular complexity and provides additional sites for intermolecular interactions. This structural enhancement positions the compound as a valuable intermediate for further synthetic elaboration and as a specialized analytical reagent with unique detection characteristics.
The compound's classification within fluoroaromatic carboxylic acids also reflects broader trends in pharmaceutical and materials chemistry, where fluorine incorporation has become a standard strategy for modulating biological activity and material properties. The specific substitution pattern observed in this compound provides a template for understanding structure-property relationships in fluorinated aromatic systems, contributing to the rational design of next-generation fluorinated compounds with enhanced performance characteristics.
| Compound Class | Example | Fluorine Content | Structural Complexity |
|---|---|---|---|
| Monofluorobenzoic Acids | 4-Fluorobenzoic acid | Single F | Low |
| Difluorobenzoic Acids | 3,4-Difluorobenzoic acid | Two F atoms | Moderate |
| Fluorophenoxy Derivatives | This compound | Two F atoms, ether linkage | High |
| Perfluoroalkyl Carboxylic Acids | Trifluoroacetic acid | Complete fluorination | Variable |
Properties
IUPAC Name |
3-fluoro-4-(4-fluorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAGXXDSKINKJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651532 | |
| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918629-69-3 | |
| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview:
-
- Aryl halide (e.g., 3-bromobenzoic acid derivatives)
- 4-fluorophenylboronic acid or its derivatives
Catalyst: Palladium-based complexes, such as Pd(0) or Pd(II) with phosphine or nitrogen ligands
Base: Sodium carbonate or potassium carbonate
Solvent: A mixture of water and organic solvents like toluene, ethanol, or dimethylformamide (DMF)
Temperature: Typically around 100°C
Reaction Conditions and Procedure:
| Parameter | Details |
|---|---|
| Catalyst | Pd(0) complex (e.g., Pd(PPh₃)₄ or Pd(EDTA)) |
| Base | Na₂CO₃ (2 equivalents) |
| Solvent | Water/organic mixture (e.g., water and toluene) |
| Temperature | 100°C |
| Time | 5–8 hours |
| Yield | Approximately 86% |
Example procedure:
In a screw-cap reactor, combine the aryl bromide (3-carboxyphenylboronic acid), Na₂CO₃, tetrabutylammonium bromide (TBAB) as phase transfer catalyst, water, and Pd(EDTA) catalyst. Heat at 100°C under stirring for 5 hours, then extract and purify via chromatography or recrystallization.
Esterification and Hydrolysis Pathway
An alternative route involves initial esterification of benzoic acid derivatives followed by nucleophilic substitution and hydrolysis:
Step 1: Esterify benzoic acid with 4-fluorophenol to form 4-(4-fluorophenoxy)benzoic acid methyl ester, using Fischer esterification conditions (acid catalysis, reflux).
Step 2: Cyanation of the aromatic ring or halogen substitution with a cyanide source (e.g., NaCN) under appropriate conditions to introduce the nitrile group at the 3-position.
Step 3: Hydrolyze the ester to yield the target benzoic acid derivative.
This pathway is less direct but useful when specific functional group manipulations are required.
Direct Cyanation of Aromatic Precursors
For introducing the nitrile group directly onto aromatic rings, electrophilic cyanation or metal-catalyzed cyanation can be employed:
Reagents: Copper or palladium catalysts with sodium cyanide or other cyanide sources.
Conditions: Elevated temperatures, often in the presence of ligands that facilitate aromatic substitution.
This method is more complex and less commonly used for this specific compound due to toxicity concerns and control over regioselectivity.
Industrial-Scale Synthesis Considerations
For large-scale production, continuous flow reactors are increasingly employed to enhance safety, control, and yield. The key parameters include:
- Catalyst loading optimization
- Reaction temperature and pressure control
- Efficient purification steps, such as crystallization or chromatography
Data Summary Table: Preparation Methods
| Method | Key Reagents | Reaction Type | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl halide + Phenoxyboronic acid | Cross-coupling | ~86% | High selectivity, scalable | Requires palladium catalyst, sensitive to moisture |
| Esterification + Hydrolysis | Benzoic acid + 4-fluorophenol | Ester formation + hydrolysis | Variable | Straightforward | Multi-step, longer process |
| Direct Cyanation | Aromatic precursor + NaCN | Cyanation | Variable | Direct nitrile introduction | Toxic reagents, regioselectivity issues |
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-fluorophenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms and the phenoxy group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted benzoic acid derivatives .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
3-Fluoro-4-(4-fluorophenoxy)benzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases. Its ability to modulate biological pathways makes it a valuable component in drug formulations aimed at treating conditions such as arthritis and other inflammatory disorders .
Mechanism of Action
The compound interacts with specific biological targets, influencing pathways involved in inflammation. For instance, it has been shown to block neuronal voltage-gated sodium channels selectively, which is critical for pain management . This interaction can lead to significant therapeutic effects in peripheral neuropathic pain treatment.
Agricultural Chemicals
Herbicidal Properties
In agriculture, this compound is employed in the formulation of herbicides. Its selective action against certain weeds allows for effective weed management while minimizing damage to crops. This selectivity enhances agricultural productivity by reducing competition between crops and weeds .
Case Study: Herbicide Development
A study demonstrated that derivatives of phenoxy benzoic acids, including this compound, exhibit potent herbicidal activity. The research highlighted its effectiveness in disrupting plant growth mechanisms, making it a promising candidate for developing new herbicides .
Material Science
Enhancement of Polymer Properties
The incorporation of this compound into polymer matrices has been shown to improve thermal stability and chemical resistance. This enhancement is crucial for producing durable materials used in various industrial applications .
| Property | Before Addition | After Addition |
|---|---|---|
| Thermal Stability | Low | High |
| Chemical Resistance | Moderate | Excellent |
Analytical Chemistry
Reference Standard Usage
In analytical chemistry, this compound serves as a reference standard in chromatographic techniques. It aids researchers in accurately identifying and quantifying similar compounds within complex mixtures, thereby enhancing the reliability of analytical results .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-fluorophenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-(4-Fluorophenoxy)benzoic Acid
- Structure : Lacks the 3-fluoro substituent on the benzoic acid ring.
- Key Properties: Molecular weight: 232.21 g/mol Melting point: 171–175 °C . Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and acetone .
- Applications : Used as an intermediate in organic synthesis and pesticide/drug development .
- The melting point of the 3-fluoro derivative may be higher due to increased molecular symmetry.
3-Fluoro-4-(trifluoromethyl)benzoic Acid
- Structure: Substituted with a trifluoromethyl (-CF₃) group at position 4 instead of the fluorophenoxy group.
- Key Properties: Molecular weight: 208.11 g/mol Melting point: 174–179 °C . Applications: Serves as a building block for potassium channel openers (e.g., epilepsy treatments) and organometallic complexes .
- Comparison: The -CF₃ group is more electron-withdrawing than the fluorophenoxy group, leading to higher acidity. Its applications in drug discovery highlight its utility in enhancing metabolic stability and binding affinity.
3-Fluoro-4-(trifluoromethoxy)benzoic Acid
4′-Fluoro-4-hydroxybiphenyl-3-carboxylic Acid
- Structure : Biphenyl system with a hydroxyl (-OH) group at position 4 and fluorine at position 4′.
- Key Properties :
- Comparison : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. The biphenyl structure may enhance rigidity in liquid crystal applications.
3-Amino-4-fluorobenzoic Acid
- Structure: Contains an amino (-NH₂) group at position 3 instead of the fluorophenoxy group.
- Key Properties :
- Comparison : The electron-donating -NH₂ group decreases acidity (pKa ~4–5) compared to the target compound. Its reactivity allows for diverse functionalization.
Biological Activity
3-Fluoro-4-(4-fluorophenoxy)benzoic acid is a fluorinated aromatic compound with potential biological activity. Its molecular formula is , and it has garnered interest in various fields, particularly in medicinal chemistry due to its unique structural features that may influence its biological interactions.
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific enzymes or receptors in biological systems. Fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetics, which can lead to increased efficacy against various biological targets.
Antimicrobial Activity
Research has indicated that related compounds with similar structural motifs display antimicrobial properties. For instance, compounds containing phenoxy groups have been shown to exert activity against Mycobacterium tuberculosis and other pathogens, suggesting that this compound may also possess such activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | M. tuberculosis H37Rv |
| This compound | TBD | TBD |
Anticancer Potential
In vitro studies on similar compounds have shown varying degrees of cytotoxicity against different cancer cell lines. For example, some derivatives demonstrated no inhibitory effects on tumor cell lines, indicating a selective profile that could be beneficial in drug development.
Case Studies and Research Findings
- Antitubercular Activity : A study investigated the antitubercular properties of phenoxy derivatives, revealing significant activity against M. tuberculosis. The findings suggest that modifications to the phenoxy group can enhance efficacy, which could be applicable to this compound as well .
- Safety Profile : In a safety assessment using Vero cells, certain derivatives exhibited good safety profiles, which is crucial for further development as therapeutic agents .
- Fluorinated Compounds in Drug Discovery : The incorporation of fluorine into drug candidates has been linked to improved pharmacological properties, including increased potency and selectivity towards biological targets, which could also apply to this compound .
Q & A
Q. What analytical methods are recommended for characterizing 3-Fluoro-4-(4-fluorophenoxy)benzoic acid?
Methodological Answer:
- HPLC : Use reversed-phase HPLC with C18 columns (e.g., LiChrosorb® RP-8) for purity assessment. Mobile phases often combine acetonitrile and acidic buffers (e.g., 0.1% trifluoroacetic acid) to resolve fluorinated aromatic byproducts .
- NMR : Employ H and C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns. Fluorine atoms induce distinct splitting patterns; compare with analogs like 4-fluorobenzoic acid (δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI or EI ionization validates molecular weight (calculated: 280.22 g/mol) and fragmentation patterns .
Q. How can researchers optimize the synthesis of this compound?
Methodological Answer:
- Step 1 : Start with 4-hydroxybenzoic acid. Introduce fluorine via electrophilic substitution using Selectfluor® or direct fluorination under inert conditions .
- Step 2 : For phenoxy linkage, perform Ullmann coupling between 4-fluorophenol and the fluorinated benzoic acid precursor using CuI/1,10-phenanthroline catalysis in DMF at 110°C .
- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc gradient). Monitor yields (typically 60–75%) and purity by TLC .
Q. What solvents are optimal for solubility studies of this compound?
Methodological Answer:
- Polar Solvents : DMSO and DMF show high solubility (>50 mg/mL) due to hydrogen bonding with carboxylic acid and ether groups.
- Aprotic Solvents : Moderate solubility in THF and acetonitrile (10–20 mg/mL).
- Aqueous Buffers : Limited solubility (<1 mg/mL at pH 7); adjust pH >8 (using NaOH) to deprotonate the carboxylic acid for biological assays .
Q. How stable is this compound under storage conditions?
Methodological Answer:
- Solid State : Store at –20°C in airtight, light-resistant containers. Degradation <5% over 12 months (by HPLC).
- Solution Stability : In DMSO, avoid repeated freeze-thaw cycles; use within 1 week to prevent oxidation of the phenoxy group .
Advanced Research Questions
Q. What biological activity has been reported for structural analogs of this compound?
Methodological Answer:
- Enzyme Inhibition : Analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid exhibit COX-2 inhibition (IC₅₀ ~5 µM) in vitro. Use molecular docking to identify potential binding pockets .
- Anticancer Screening : Test derivatives in MTT assays (e.g., against HeLa cells). Fluorine enhances membrane permeability; IC₅₀ values correlate with substituent electronegativity .
Q. How can structural modifications enhance physicochemical properties?
Methodological Answer:
- Carboxylic Acid Bioisosteres : Replace –COOH with tetrazole or sulfonamide to improve metabolic stability. Synthesize via Pd-catalyzed cross-coupling .
- Phenoxy Group Optimization : Introduce electron-withdrawing groups (e.g., –CF₃) to boost oxidative stability. Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .
Q. How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- NMR Discrepancies : Compare observed shifts with computed values (DFT/B3LYP/6-31G*). For example, meta-fluorine in 4-fluorobenzoic acid causes deshielding of adjacent protons by 0.3–0.5 ppm .
- HPLC Purity Issues : Use orthogonal methods (e.g., capillary electrophoresis) to distinguish co-eluting impurities. Spiking with authentic standards confirms identity .
Q. What role does this compound play in medicinal chemistry workflows?
Methodological Answer:
- Intermediate for Prodrugs : Convert to methyl ester (via Fischer esterification) for enhanced bioavailability. Hydrolyze in vivo by esterases to release active acid .
- SAR Studies : Synthesize analogs with varied fluorophenoxy positions. Use QSAR models to predict logP and pKa; validate with experimental shake-flask assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
